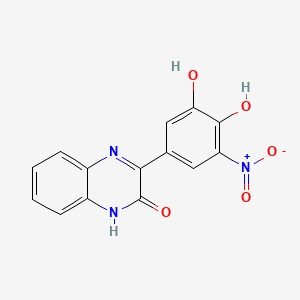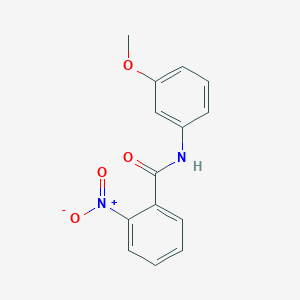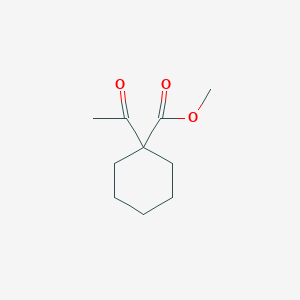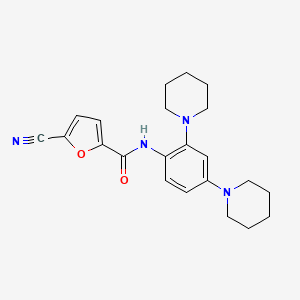
ethyl 3-(4-isopropylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 3-(4-isopropylphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of an ethyl ester group attached to a cinnamic acid backbone, with an isopropyl group at the para position of the aromatic ring. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of 4-isopropylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl-4-isopropylcinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-isopropylcinnamic acid or 4-isopropylbenzaldehyde.
Reduction: 4-isopropylcinnamyl alcohol.
Substitution: Nitro or halogenated derivatives of ethyl-4-isopropylcinnamate.
Aplicaciones Científicas De Investigación
ethyl 3-(4-isopropylphenyl)acrylate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ethyl-4-isopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Comparación Con Compuestos Similares
- Ethyl cinnamate
- Ethyl-4-methylcinnamate
- Ethyl-4-tert-butylcinnamate
Comparison: ethyl 3-(4-isopropylphenyl)acrylate is unique due to the presence of the isopropyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to ethyl cinnamate, the isopropyl group provides additional steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3 |
Clave InChI |
XCRHYAQWBYDRGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8724239.png)





![Spiro[chromene-2,4'-piperidine]](/img/structure/B8724282.png)
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)

![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)


